Unique Halogen Substitution Motif
The target compound uniquely combines a terminal 4-bromobutyl electrophilic handle at the N1 position with a 3-chloro-4-fluorophenyl group at C2. This specific pairing is absent in the closest commercially available analogs. For example, 1-(4-bromobutyl)-2-phenylindole (CAS 875455-09-7) retains the reactive linker but lacks the pharmacophoric halogen pattern on the aryl ring . Conversely, 2-(3-chloro-4-fluorophenyl)indole (CAS 1868-88-8) contains the desired halogen motif but has no N1-substituent, rendering it incapable of the subsequent N-alkylation reactions central to the target compound's utility . The only compound that possesses both the bromobutyl linker and a halogenated phenyl group is 1-(4-bromobutyl)-2-(4-chlorophenyl)indole (CAS 917947-51-4), which differs by a single fluorine atom on the aromatic ring . Although the specific quantitative impact of this fluorine substitution on downstream biological activity is not directly reported for these exact intermediates, the profound effect of fluorine substitution on the potency and pharmacokinetics of final drug candidates is well-documented across medicinal chemistry [1]. Users requiring a 3-chloro-4-fluorophenyl intermediate for SAR exploration have no direct structural substitute.
| Evidence Dimension | Structural Feature: Presence of both the 4-bromobutyl linker and the 3-chloro-4-fluorophenyl motif on the same indole scaffold |
|---|---|
| Target Compound Data | Contains 4-bromobutyl group at N1 and 3-chloro-4-fluorophenyl group at C2 (Molecular Formula: C18H16BrClFN) |
| Comparator Or Baseline | Comparator 1 (CAS 875455-09-7): Lacks 3-chloro-4-fluoro motif; Comparator 2 (CAS 1868-88-8): Lacks 4-bromobutyl motif; Comparator 3 (CAS 917947-51-4): Lacks fluoro substituent |
| Quantified Difference | Exclusive combination. No single comparator possesses both critical structural features. |
| Conditions | Structural comparison based on verified CAS Registry entries |
Why This Matters
For medicinal chemistry programs exploring SAR around the 3-chloro-4-fluorophenyl motif, this compound is the only precursor that provides the necessary vector for further N-alkylation diversification.
- [1] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. *J. Med. Chem.* **2015**, *58* (21), 8315-8359. View Source
